

High-Throughput Liquid-Liquid Extraction (LLE) Protocol for Bioanalytical Quantification of Canrenone

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Compound of Interest

Compound Name: *Canrenone-D7 (major)*

Cat. No.: *B1165250*

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Internal Standard: Canrenone-D7

Executive Summary & Scientific Rationale

Canrenone (C₂₂H₂₆O₃) is the primary active metabolite of Spironolactone, a potassium-sparing diuretic and mineralocorticoid receptor antagonist.[1] Accurate quantification of Canrenone in biological matrices (plasma/serum) is complicated by a pH-dependent equilibrium between the active lactone form (Canrenone) and the inactive open-ring form (Canrenoic Acid).

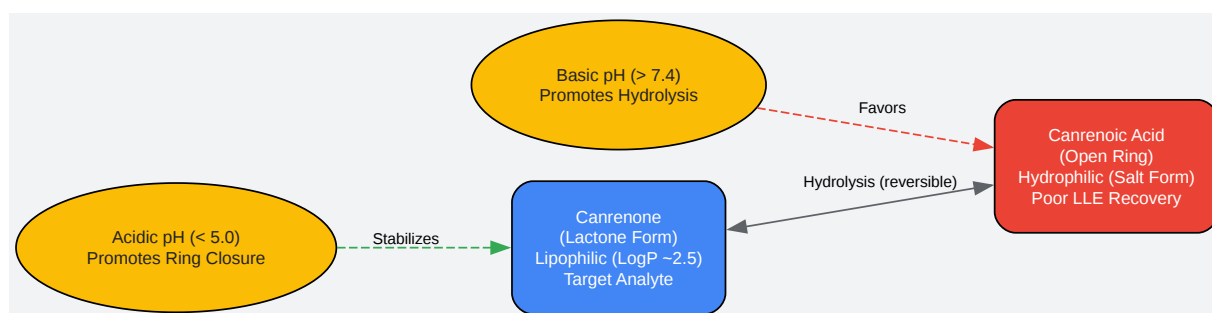
The Core Challenge: Under basic conditions (pH > 7.4), the gamma-lactone ring hydrolyzes to form the water-soluble canrenoate anion. Under acidic conditions, the ring closes. To ensure scientific integrity, this protocol utilizes a Liquid-Liquid Extraction (LLE) methodology buffered at an acidic pH. This forces the equilibrium toward the lipophilic lactone (Canrenone), ensuring total analyte recovery and preventing on-column degradation.

Why LLE over Protein Precipitation (PPT)? While PPT is faster, it fails to remove phospholipids effectively, leading to significant matrix effects (ion suppression) in the mass spectrometer. LLE

provides a cleaner extract, lower background noise, and superior sensitivity (LLOQ < 1.0 ng/mL), which is critical for pharmacokinetic (PK) profiling.

Chemical Mechanism & Stability Logic

The following diagram illustrates the critical pH-dependent equilibrium that dictates the extraction strategy. Failure to control pH results in quantitation errors due to the interconversion of the analyte.



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Figure 1: The pH-dependent interconversion between Canrenone and Canrenoic Acid.[2] Extraction must occur under acidic conditions to maximize recovery of the lipophilic lactone form.

Materials & Reagents

Component	Grade/Specification	Purpose
Analyte	Canrenone (Reference Standard)	Calibration & QC
Internal Standard	Canrenone-D7 (>98% isotopic purity)	Compensates for matrix effects and recovery loss.
Extraction Solvent	Methyl tert-butyl ether (MTBE)	High extraction efficiency for steroids; clean evaporation.
Stabilization Buffer	0.1% Formic Acid in Water	Acidifies plasma to lock equilibrium to Lactone form.
Reconstitution Sol.	50:50 Acetonitrile:Water (0.1% FA)	Matches mobile phase initial conditions.
Matrix	Drug-free Human Plasma (K2EDTA)	Blank matrix for standards.

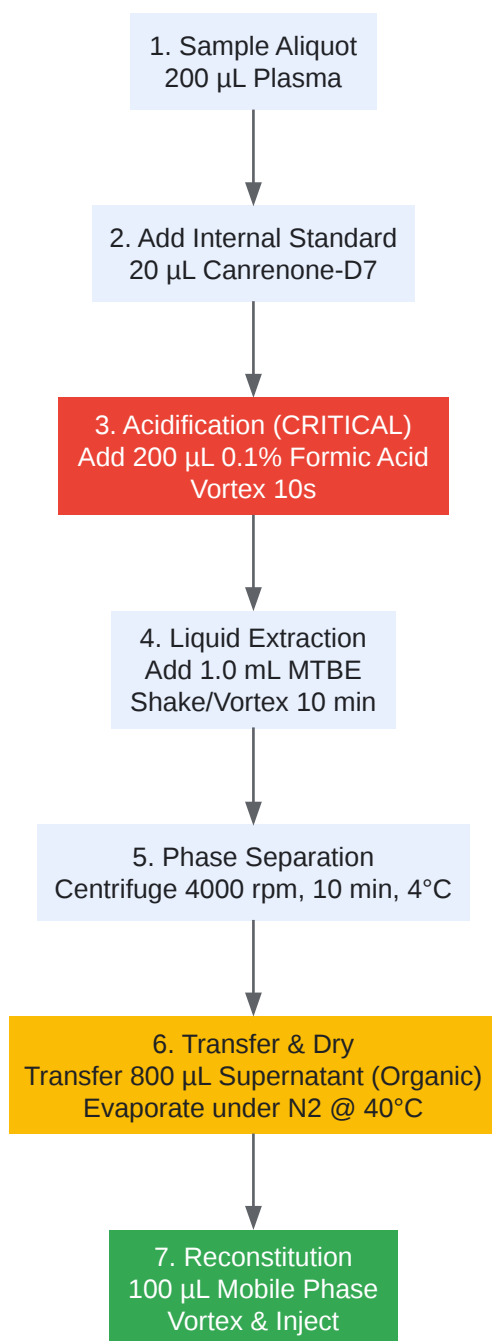
Detailed Experimental Protocol

4.1. Stock Solution Preparation^{[1][3]}

- Master Stock: Dissolve Canrenone and Canrenone-D7 in Methanol to 1.0 mg/mL. Store at -20°C.
- Working Standard (WS): Dilute Master Stock with 50:50 Methanol:Water to generate a calibration curve range (e.g., 1.0 – 1000 ng/mL).
- Internal Standard Working Solution (ISWS): Dilute Canrenone-D7 to a fixed concentration (e.g., 50 ng/mL) in 50:50 Methanol:Water.

4.2. Extraction Workflow (LLE)

The following workflow is designed for a 96-well plate format or 1.5 mL microcentrifuge tubes.



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Figure 2: Step-by-step Liquid-Liquid Extraction workflow emphasizing the acidification step.

Step-by-Step Narrative:

- Aliquot: Transfer 200 µL of plasma sample into a clean tube/plate.

- IS Addition: Add 20 μ L of Canrenone-D7 ISWS. Vortex gently.
- Acidification: Add 200 μ L of 0.1% Formic Acid. Note: This step is vital to convert any circulating Canrenoate back to Canrenone.
- Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether). Cap and vortex vigorously for 10 minutes or use a plate shaker at 1000 rpm.
- Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the organic (top) and aqueous (bottom) layers.
- Flash Freeze (Optional): Place the tube in a dry ice/methanol bath to freeze the aqueous layer, allowing easy pouring of the organic layer.
- Evaporation: Transfer the organic supernatant to a clean glass tube/plate. Evaporate to dryness under a stream of Nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μ L of Mobile Phase (50:50 ACN:Water + 0.1% FA). Vortex for 1 minute.

LC-MS/MS Instrumentation Parameters

Liquid Chromatography (LC):

- Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.[4]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.[4]
- Gradient:
 - 0.0 min: 30% B
 - 0.5 min: 30% B
 - 2.5 min: 90% B

- 3.5 min: 90% B
- 3.6 min: 30% B (Re-equilibration)

Mass Spectrometry (MS/MS):

- Source: Electrospray Ionization (ESI), Positive Mode.[4][5]
- Scan Mode: Multiple Reaction Monitoring (MRM).

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Canrenone	341.2 [M+H] ⁺	107.1 (Quant)	25
91.1 (Qual)	35		
Canrenone-D7	348.2 [M+H] ⁺	114.1* (Quant)	25

*Note: The product ion for D7 depends on the position of the deuterium labels. Optimize the product ion by infusing the pure D7 standard.

Method Validation Criteria

To ensure the protocol meets FDA/EMA bioanalytical guidelines:

- Linearity: The method should demonstrate linearity from 1.0 ng/mL to 1000 ng/mL with an $r^2 > 0.99$.
- Recovery: Absolute recovery of Canrenone using MTBE should exceed 85%.
- Matrix Effect: The Matrix Factor (MF) normalized by the Internal Standard (IS-normalized MF) should be between 0.85 and 1.15. Canrenone-D7 is essential here; because it co-elutes with Canrenone, it experiences the exact same ion suppression, mathematically cancelling out the error.
- Stability:
 - Benchtop: 4 hours at Room Temperature (Acidified).

- Freeze/Thaw: 3 cycles at -80°C.
- Autosampler: 24 hours at 10°C.

References

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